6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to the imidazo[2,1-b][1,3]thiazole core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, which undergoes a condensation reaction with the imidazo[2,1-b][1,3]thiazole intermediate.
Carboxamide formation: The final step involves the conversion of the intermediate to the carboxamide derivative using appropriate amine reagents, such as 2-methylpropylamine, under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nucleophiles, and electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials, catalysts, and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, resulting in the suppression of cancer cell proliferation or the reduction of inflammation. Molecular docking studies and in vitro assays are commonly used to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:
6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group, which may result in different biological activity and chemical reactivity.
6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: The presence of a chlorophenyl group can also influence the compound’s properties and applications.
6-(4-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide: The methylphenyl group may impart different steric and electronic effects compared to the fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(2-methylpropyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-10(2)8-19-16(22)15-11(3)21-9-14(20-17(21)23-15)12-4-6-13(18)7-5-12/h4-7,9-10H,8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTXIXUJSGUOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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